Dimethyl tetradecanedioate

CAS No.: 5024-21-5

Cat. No.: VC3706833

Molecular Formula: C16H30O4

Molecular Weight: 286.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5024-21-5 |

|---|---|

| Molecular Formula | C16H30O4 |

| Molecular Weight | 286.41 g/mol |

| IUPAC Name | dimethyl tetradecanedioate |

| Standard InChI | InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3 |

| Standard InChI Key | ZDJFDFNNEAPGOP-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCCCCCCCCCCC(=O)OC |

| Canonical SMILES | COC(=O)CCCCCCCCCCCCC(=O)OC |

Introduction

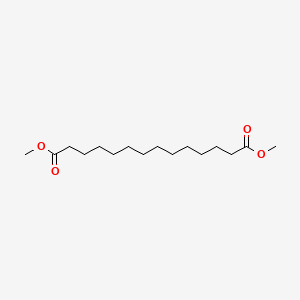

Chemical Identity and Structure

Dimethyl tetradecanedioate, also known as tetradecanedioic acid dimethyl ester, is a diester derived from tetradecanedioic acid and methanol. It possesses a symmetrical molecular structure with methyl ester groups at both ends of a fourteen-carbon chain.

Identifiers and Nomenclature

Dimethyl tetradecanedioate is identified through various systematic naming conventions and identifiers in chemical databases and literature . These identifiers are crucial for unambiguous chemical communication and database searching.

| Parameter | Value |

|---|---|

| CAS Number | 5024-21-5 |

| CAS Index Name | Tetradecanedioic acid, 1,14-dimethyl ester |

| Common Synonyms | NSC 9505, Tetradecanedioic acid dimethyl ester, 1,14-Dimethyl tetradecanedioate |

| Molecular Formula | C₁₆H₃₀O₄ |

| Molecular Weight | 286.41 g/mol |

Structural Representation

The molecular structure of dimethyl tetradecanedioate features a linear aliphatic chain with methyl ester functional groups at both termini. This structural arrangement contributes to its physical and chemical properties, particularly its reactivity patterns and solubility characteristics .

| Structural Parameter | Representation |

|---|---|

| SMILES Notation | O=C(OC)CCCCCCCCCCCCC(=O)OC |

| Isomeric SMILES | C(CCCCCCCCCCCCC(OC)=O)(OC)=O |

| InChI | InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3 |

| InChIKey | ZDJFDFNNEAPGOP-UHFFFAOYSA-N |

Physical and Chemical Properties

Dimethyl tetradecanedioate exhibits specific physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is essential for its practical applications and handling.

Physical Properties

As a solid at room temperature, dimethyl tetradecanedioate possesses certain physical characteristics that are important for its storage, handling, and application in various contexts .

| Property | Description |

|---|---|

| Physical State | Solid |

| Appearance | Crystalline |

| Storage Conditions | Room temperature |

| Purity (Commercial) | >98% |

Chemical Reactivity

The chemical reactivity of dimethyl tetradecanedioate is primarily determined by its diester functional groups. These groups can participate in various organic reactions, including transesterification, reduction, and hydrolysis, making the compound versatile in organic synthesis.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of dimethyl tetradecanedioate typically involves the esterification of tetradecanedioic acid with methanol. This reaction generally requires acidic catalysts, such as sulfuric acid or p-toluenesulfonic acid, and proceeds through a mechanism similar to other esterification reactions.

The reaction can be represented as:

HOOC-(CH₂)₁₂-COOH + 2CH₃OH → CH₃OOC-(CH₂)₁₂-COOCH₃ + 2H₂O

This process typically involves heating the reaction mixture under reflux conditions to drive the equilibrium toward the ester product by removing water. The reaction time and conditions can vary depending on the specific protocol and desired purity.

Industrial Production

On an industrial scale, continuous processes may be employed for the production of dimethyl tetradecanedioate. These processes often utilize specialized equipment to enhance reaction efficiency and product purity. The industrial synthesis may also incorporate specific catalysts and conditions to optimize yield and reduce waste.

Applications and Uses

Research Applications

Dimethyl tetradecanedioate serves as an important reagent in various research contexts, particularly in organic synthesis and materials science. Its structure makes it valuable for:

-

Serving as a precursor in the synthesis of polymers and copolymers

-

Acting as a model compound in esterification and transesterification studies

-

Functioning as a standard in analytical chemistry

Industrial Applications

In industrial settings, dimethyl tetradecanedioate finds applications in several domains:

| Application Area | Specific Use |

|---|---|

| Polymer Science | Precursor for polyester synthesis |

| Organic Synthesis | Building block for complex molecules |

| Fragrance Industry | Potential fragrance ingredient due to its ester characteristics |

| Analytical Chemistry | Standard compound for calibration and method development |

Comparative Analysis with Related Compounds

Comparison with Diethyl Tetradecanedioate

Diethyl tetradecanedioate is a closely related compound that differs from dimethyl tetradecanedioate in the alkyl groups of its ester moieties. This structural difference results in distinct properties and applications.

| Parameter | Dimethyl Tetradecanedioate | Diethyl Tetradecanedioate |

|---|---|---|

| Molecular Formula | C₁₆H₃₀O₄ | C₁₈H₃₄O₄ |

| Molecular Weight | 286.41 g/mol | 314.5 g/mol |

| CAS Number | 5024-21-5 | 19812-63-6 |

| Ester Groups | Methyl (-CH₃) | Ethyl (-CH₂CH₃) |

| Lipophilicity | Lower | Higher |

| Applications | Organic synthesis, polymer precursor | Drug delivery systems, polymer synthesis |

The additional carbon atoms in the ethyl ester groups of diethyl tetradecanedioate increase its molecular weight and lipophilicity compared to dimethyl tetradecanedioate. This structural difference affects properties such as solubility, melting point, and reactivity, which in turn influence their respective applications.

Structure-Property Relationships

The structure of dimethyl tetradecanedioate significantly influences its properties and behavior in various contexts. The length of the carbon chain between the ester groups affects properties such as melting point, boiling point, and solubility. The methyl ester groups at both ends confer specific reactivity patterns, particularly in nucleophilic acyl substitution reactions.

Current Research and Future Directions

Recent Studies

Current research involving dimethyl tetradecanedioate spans several domains, including:

-

Exploration of its potential in biodegradable polymer synthesis

-

Investigation of its role in organic synthesis as a building block

-

Studies on its behavior in various reaction systems

| Field | Potential Application |

|---|---|

| Green Chemistry | Biodegradable material precursor |

| Pharmaceutical Research | Building block for bioactive compounds |

| Nanotechnology | Component in specialized polymer nanocomposites |

| Sustainable Materials | Precursor for bio-based polymers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume